molecular formula C6H14O2S B1670748 Dipropyl sulfone CAS No. 598-03-8

Dipropyl sulfone

Cat. No. B1670748
CAS RN: 598-03-8
M. Wt: 150.24 g/mol
InChI Key: JEXYCADTAFPULN-UHFFFAOYSA-N
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Description

Dipropyl sulfone is a compound with the molecular formula C6H14O2S and a molecular weight of 150.2 . It is used as a thermal sensitizer in transformer and lubricating oils, a polymer stabilizer, a catalytic poison, and may function as an enhancer of heparin absorption in the intestine .


Molecular Structure Analysis

The molecular structure of Dipropyl sulfone consists of 6 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The exact mass of Dipropyl sulfone is 150.07100 .


Physical And Chemical Properties Analysis

Dipropyl sulfone has a density of 1.109 g/mL at 20 °C, a boiling point of 266ºC at 760mmHg, and a melting point of 27-31 °C . It also has a flash point of 31 °C .

Scientific Research Applications

Chemical Modification of Polysulfones

Dipropyl sulfone can be used in the chemical modification of polysulfones . Polysulfones are a type of polymer that have been chemically modified by the main macrochain . They have increased thermal stability and can be used to create thermostable filled composite materials .

Synthesis of Copolymers and Block Copolymers

Dipropyl sulfone can be used in the synthesis of copolymers and block copolymers . These copolymers have increased thermal stability and are synthesized using new initial compounds .

Creation of Thermostable Filled Composite Materials

Modified polysulfones, which can be created using dipropyl sulfone, have potential applications in the creation of thermostable filled composite materials . These materials have increased thermal stability and are suitable for various industrial applications .

Versatile Intermediates in Organic Chemistry

Sulfones, such as dipropyl sulfone, are versatile intermediates in organic chemistry . They can be used as temporary modulators of chemical reactivity .

Building Blocks in the Construction of Biologically Active Molecules

Sulfones, including dipropyl sulfone, are important building blocks in the construction of biologically active molecules . They can be used in the synthesis of various pharmaceuticals and agrochemicals .

Functional Materials

Molecules bearing a sulfone unit, such as dipropyl sulfone, have found various applications in the creation of functional materials . These materials have diverse applications in various fields .

Conformational and Vibrational Analysis

Dipropyl sulfone can be used in the conformational and vibrational analysis of compounds in their isolated gaseous state . This can help in the identification of all stable conformers and their energy .

Mechanism of Action

Target of Action

Dipropyl sulfone may function as an enhancer of heparin absorption in the intestine

Biochemical Pathways

The biochemical pathways affected by dipropyl sulfone are not clearly defined in the available literature. Given its potential role in enhancing heparin absorption, it might influence the pathways related to heparin metabolism and absorption. More research is needed to identify the specific biochemical pathways affected by dipropyl sulfone .

Pharmacokinetics

It is known that dipropyl sulfone is a solid at room temperature and has a density of 1109 g/mL at 20 °C These properties might influence its bioavailability and pharmacokinetics

Safety and Hazards

Dipropyl sulfone is classified as a hazardous substance. It has a hazard code of C and a risk phrase of 34, indicating that it can cause burns and eye damage . Safety measures include avoiding release to the environment, wearing protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

1-propylsulfonylpropane
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InChI

InChI=1S/C6H14O2S/c1-3-5-9(7,8)6-4-2/h3-6H2,1-2H3
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InChI Key

JEXYCADTAFPULN-UHFFFAOYSA-N
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Canonical SMILES

CCCS(=O)(=O)CCC
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Molecular Formula

C6H14O2S
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DSSTOX Substance ID

DTXSID6060501
Record name Propane, 1,1'-sulfonylbis-
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Molecular Weight

150.24 g/mol
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Physical Description

mp = 29.5 deg C; [ChemIDplus] White odorless solid; [Phillips 66 MSDS]
Record name Dipropyl sulfone
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Product Name

Dipropyl sulfone

CAS RN

598-03-8
Record name Propyl sulfone
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Record name Dipropyl sulphone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes dipropyl sulfone a promising electrolyte for rechargeable magnesium batteries?

A1: Unlike traditional Grignard-based electrolytes, dipropyl sulfone (DPSO) offers a non-Grignard and Lewis acid-free alternative for magnesium batteries []. This is significant because Grignard reagents are known for their reactivity and instability, posing safety and performance challenges. When combined with tetrahydrofuran (THF) and magnesium chloride (MgCl2), DPSO forms a stable electrolyte solution with high ionic conductivity, crucial for efficient ion transport within the battery [].

Q2: How does the molecular structure of dipropyl sulfone influence its performance as an electrolyte?

A2: While the articles don't delve deep into structure-activity relationships, the formation of a specific cation complex, [Mg(DPSO)6]2+, in the DPSO/THF electrolyte solution is highlighted []. This suggests that the six oxygen atoms from the sulfone groups in DPSO likely coordinate with the magnesium ion, playing a vital role in the electrolyte's stability and ionic conductivity. Further research exploring structural modifications of dipropyl sulfone could shed more light on how such changes affect its properties and performance in magnesium batteries.

Q3: What computational chemistry methods have been employed to study dipropyl sulfone?

A3: Density Functional Theory (DFT) has been used extensively to analyze the conformational and vibrational characteristics of dipropyl sulfone in its gaseous state []. This computational approach helped determine the molecule's stable conformers, their relative energies, and vibrational frequencies, ultimately enabling the simulation of its infrared (IR) spectrum. Importantly, the study highlighted that only long-range corrected hybrid DFT functionals, coupled with appropriately sized basis sets, accurately predicted the dihedral angles of dipropyl sulfone [].

Q4: Are there any analytical techniques mentioned for characterizing dipropyl sulfone?

A4: Infrared (IR) spectroscopy plays a key role in characterizing dipropyl sulfone []. By comparing experimental IR spectra with those simulated using DFT calculations, researchers can validate the accuracy of the computational models and gain insights into the vibrational modes of the molecule. The study by Milovanović et al. [] also emphasizes the importance of using calibrated wavenumbers and appropriate line broadening techniques for a more realistic comparison between theoretical and experimental spectra.

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